

Application Notes & Protocols: In Vivo Evaluation of 3-(Aminomethyl)oxan-4-amine

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Compound of Interest		
Compound Name:	3-(Aminomethyl)oxan-4-amine	
Cat. No.:	B15262669	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**3-(Aminomethyl)oxan-4-amine**" is treated as a novel chemical entity for which no prior in vivo data is publicly available. The following protocols are based on standard preclinical drug development strategies for compounds targeting the central nervous system (CNS), a plausible target given the compound's chemical structure.[1][2][3] The proposed mechanism of action and experimental designs are illustrative and should be adapted based on emerging in vitro data.

Introduction and Hypothetical Target

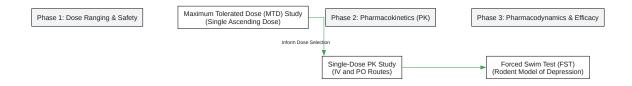
3-(Aminomethyl)oxan-4-amine is a small molecule featuring a saturated oxane ring with two primary amine functionalities. This structure suggests potential interaction with CNS targets such as neurotransmitter receptors (e.g., serotonin, dopamine), transporters, or ion channels. [4][5] For the purposes of this document, we will hypothesize that **3-(Aminomethyl)oxan-4-amine** is a novel modulator of the 5-HT1A serotonin receptor, a key target in therapies for anxiety and depression.

These application notes outline a phased in vivo experimental plan to assess the compound's basic pharmacokinetic profile, safety, and efficacy in a relevant behavioral model. The overall goal of preclinical studies is to define the dose, route, and frequency for subsequent, more detailed investigations.[3]



Overall Experimental Workflow

The in vivo evaluation will proceed in a stepwise manner, beginning with dose-range finding and safety, followed by pharmacokinetics, and culminating in a preliminary efficacy assessment. This structured approach ensures that each study informs the design of the next.



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Caption: Phased approach for in vivo evaluation of a novel CNS compound.

Experimental Protocols Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **3-(Aminomethyl)oxan-4-amine** that can be administered without causing unacceptable toxicity in mice.

Methodology:

- Animal Model: Male CD-1 mice, 8-10 weeks old.
- Groups: 5 dose groups (e.g., 1, 10, 30, 100, 300 mg/kg) and one vehicle control group (n=3-5 mice per group).
- Compound Formulation: Dissolve 3-(Aminomethyl)oxan-4-amine in a suitable vehicle (e.g.,
 0.9% saline or 5% DMSO/95% saline).
- Administration: Administer a single dose via intraperitoneal (IP) injection.
- Monitoring:
 - Observe animals continuously for the first 4 hours post-dose, and then at 24, 48, and 72 hours.
 - Record clinical signs of toxicity (e.g., lethargy, tremors, ataxia, changes in respiration).
 - Measure body weight daily for 7 days.
- Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or result in more than a 10% loss in body weight.

Data Presentation:



Dose Group (mg/kg)	N	Mortality (at 72h)	Key Clinical Signs Observed (0- 4h)	Mean Body Weight Change (Day 7)
Vehicle	5	0/5	None	+2.5%
1	5	0/5	None	+2.1%
10	5	0/5	None	+1.8%
30	5	0/5	Mild hypoactivity	-1.5%
100	5	1/5	Severe hypoactivity, ataxia	-12.0%
300	5	4/5	Tremors, seizures	N/A

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Methodology:

- Animal Model: Male Sprague-Dawley rats, cannulated (jugular vein) for serial blood sampling.
- Groups:
 - Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) (n=3-5 rats).
 - Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg) (n=3-5 rats).
- Compound Formulation: Formulate as described in Protocol 3.1.
- Blood Sampling: Collect blood samples (approx. 150 μL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[6]



- Sample Processing: Process blood to plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentration of 3-(Aminomethyl)oxan-4-amine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Data Presentation:

Parameter	IV Administration (2 mg/kg)	PO Administration (20 mg/kg)
Cmax (ng/mL)	1500	850
Tmax (h)	0.08 (5 min)	1.0
AUC0-inf (ng·h/mL)	3200	7500
t1/2 (h)	2.5	2.8
Bioavailability (%)	N/A	23.4%

Protocol 3: Forced Swim Test (FST) for Efficacy

Objective: To evaluate the potential antidepressant-like effects of the compound in a validated rodent behavioral model.

Methodology:

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.[7]
- Groups:
 - Vehicle Control
 - Positive Control (e.g., Fluoxetine, 20 mg/kg)
 - 3-(Aminomethyl)oxan-4-amine (3 doses based on MTD and PK, e.g., 3, 10, 30 mg/kg)
 - (n=10-12 mice per group).



- Administration: Administer compounds IP 60 minutes before the test session.
- Procedure:
 - Place each mouse individually into a cylinder of water (25°C) from which it cannot escape.
 - The session lasts for 6 minutes.
 - Record the entire session with a video camera.
 - Score the last 4 minutes of the session, measuring the cumulative time the animal spends immobile.
- Endpoint: A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.
- Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.

Data Presentation:

Treatment Group (mg/kg)	N	Mean Immobility Time (seconds)	% Change vs. Vehicle	p-value vs. Vehicle
Vehicle	12	155 ± 10	N/A	N/A
Fluoxetine (20)	12	85 ± 8	-45%	<0.01
Compound (3)	12	140 ± 12	-10%	>0.05
Compound (10)	12	110 ± 9	-29%	<0.05
Compound (30)	12	80 ± 7	-48%	<0.01

Hypothetical Signaling Pathway



Based on the hypothesized action as a 5-HT1A receptor agonist, the compound would activate a G-protein coupled receptor (GPCR) signaling cascade, leading to the inhibition of adenylyl cyclase and a downstream reduction in cyclic AMP (cAMP). This is a common mechanism for inhibitory GPCRs involved in neuromodulation.[8]



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